6'-Chloro-4-methyl-3,4'-bipyridazine
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Overview
Description
3-chloro-5-(4-methylpyridazin-3-yl)pyridazine is a heterocyclic compound that contains two pyridazine rings, each substituted with a chlorine atom and a methyl group. Pyridazine derivatives are known for their unique physicochemical properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(4-methylpyridazin-3-yl)pyridazine typically involves the reaction of 3-chloropyridazine with 4-methylpyridazine under specific conditions. One common method includes the use of a nickel-catalyzed cross-coupling reaction with aromatic and heteroaromatic halides . The reaction conditions often involve the use of solvents like acetonitrile or acetic acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(4-methylpyridazin-3-yl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form pyridazinone derivatives or reduction to form dihydropyridazines.
Common Reagents and Conditions
Nickel Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substituted Pyridazines: Formed through substitution reactions.
Pyridazinones: Formed through oxidation reactions.
Dihydropyridazines: Formed through reduction reactions.
Scientific Research Applications
3-chloro-5-(4-methylpyridazin-3-yl)pyridazine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with potential therapeutic effects, such as kinase inhibitors for treating autoimmune and inflammatory diseases.
Agrochemicals: Utilized in the synthesis of pesticides and herbicides.
Material Science: Employed in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-chloro-5-(4-methylpyridazin-3-yl)pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s unique structure allows it to form stable interactions with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methylpyridazine: A closely related compound used in similar applications.
3-chloro-6-methylpyridazine: Another derivative with comparable properties.
Uniqueness
3-chloro-5-(4-methylpyridazin-3-yl)pyridazine stands out due to its dual pyridazine rings, which provide enhanced stability and reactivity. This unique structure makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H7ClN4 |
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Molecular Weight |
206.63 g/mol |
IUPAC Name |
3-chloro-5-(4-methylpyridazin-3-yl)pyridazine |
InChI |
InChI=1S/C9H7ClN4/c1-6-2-3-11-14-9(6)7-4-8(10)13-12-5-7/h2-5H,1H3 |
InChI Key |
JVHRAMPKYQWWGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC=C1)C2=CC(=NN=C2)Cl |
Origin of Product |
United States |
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